REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[CH3:11][O:12][CH2:13][CH2:14]I.CC(C)=O.C([O-])([O-])=O.[K+].[K+].COCCI>C1(C)C=CC=CC=1.CC(C)=O>[CH3:11][O:12][CH2:13][CH2:14][O:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2 |f:1.2,3.4.5,7.8|
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
acetone 2-methoxyethyl iodide
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
COCCI.CC(=O)C
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
toluene acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
CUSTOM
|
Details
|
The solid is removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
WASH
|
Details
|
the solution is washed with 2 M aqueous HCl, 10% aqueous NaHCO3, and water
|
Type
|
CUSTOM
|
Details
|
The organic layer is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |